molecular formula C4H4Cl4 B14683189 1,3,4,4-Tetrachlorobut-1-ene CAS No. 31955-62-1

1,3,4,4-Tetrachlorobut-1-ene

Katalognummer: B14683189
CAS-Nummer: 31955-62-1
Molekulargewicht: 193.9 g/mol
InChI-Schlüssel: VOKPCIYQZYABPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing the butene derivative. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

    Oxidation: Oxidized products such as alcohols or carboxylic acids.

    Reduction: Reduced products like alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

1,3,4,4-Tetrachlorobut-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophiles or electrophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,4,4-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

31955-62-1

Molekularformel

C4H4Cl4

Molekulargewicht

193.9 g/mol

IUPAC-Name

1,3,4,4-tetrachlorobut-1-ene

InChI

InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H

InChI-Schlüssel

VOKPCIYQZYABPF-UHFFFAOYSA-N

Kanonische SMILES

C(=CCl)C(C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.